Cas no 519018-52-1 (7-bromo-2,3-dihydro-1-benzofuran-3-one)

7-Bromo-2,3-dihydro-1-benzofuran-3-one is a brominated benzofuran derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromine substituent at the 7-position and a ketone functionality at the 3-position, making it a versatile intermediate for further functionalization. The compound's rigid benzofuran scaffold enhances its stability, while the bromine atom facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic systems. Its high purity and consistent reactivity make it valuable for medicinal chemistry applications, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
7-bromo-2,3-dihydro-1-benzofuran-3-one structure
519018-52-1 structure
Product name:7-bromo-2,3-dihydro-1-benzofuran-3-one
CAS No:519018-52-1
MF:C8H5BrO2
Molecular Weight:213.028101682663
MDL:MFCD03160589
CID:366620
PubChem ID:4137896

7-bromo-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • 7-Bromo-3-Benzofuranone
    • 7-Bromobenzofuran-3(2H)-one
    • 3(2H)-Benzofuranone,7-bromo-
    • 7-bromo-1-benzofuran-3-one
    • 7-bromo-3(2H)-Benzofuranone
    • 7-bromo-1-benzofuran-3(2H)-one
    • 7-bromo-2,3-dihydrobenzofuran-3-one
    • 7-Iodo-3-Benzofuranone
    • 7-bromo-2,3-dihydro-1-benzofuran-3-one
    • PubChem17884
    • 7-Bromo-benzofuran-3-one
    • AMOT0764
    • 7-Bromobenzofuran-3(2H);-one
    • 3(2H)-Benzofuranone,7-chloro-
    • MGCVLLXCJNKGCS-UHFFFAOYSA-N
    • 7-bromo-2H-1-benzofuran-3-one
    • EBD217958
    • 7-bromo-2,3-dihydrob
    • MDL: MFCD03160589
    • インチ: 1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
    • InChIKey: MGCVLLXCJNKGCS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(COC=21)=O

計算された属性

  • 精确分子量: 211.94700
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 181
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • PSA: 26.30000
  • LogP: 2.02420

7-bromo-2,3-dihydro-1-benzofuran-3-one Security Information

7-bromo-2,3-dihydro-1-benzofuran-3-one 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-bromo-2,3-dihydro-1-benzofuran-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05855-1g
7-bromo-2,3-dihydro-1-benzofuran-3-one
519018-52-1 97%
1g
¥1366 2023-09-15
eNovation Chemicals LLC
D521262-1g
7-bromobenzofuran-3(2H)-one
519018-52-1 97%
1g
$675 2024-05-24
eNovation Chemicals LLC
D521262-5g
7-bromobenzofuran-3(2H)-one
519018-52-1 97%
5g
$1590 2024-05-24
Enamine
EN300-111372-2.5g
7-bromo-2,3-dihydro-1-benzofuran-3-one
519018-52-1 95%
2.5g
$343.0 2023-10-27
eNovation Chemicals LLC
Y1128922-1g
7-Bromo-benzofuran-3-one
519018-52-1 95%
1g
$240 2024-07-28
Enamine
EN300-111372-10.0g
7-bromo-2,3-dihydro-1-benzofuran-3-one
519018-52-1 95%
10.0g
$1175.0 2023-07-08
eNovation Chemicals LLC
Y1193402-1g
7-Bromobenzofuran-3(2H)-one
519018-52-1 95%
1g
$250 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YZ439-100mg
7-bromo-2,3-dihydro-1-benzofuran-3-one
519018-52-1 98%
100mg
428CNY 2021-05-08
Apollo Scientific
OR400051-1g
7-Bromobenzo[b]furan-3(2H)-one
519018-52-1 95%
1g
£190.00 2025-02-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05855-0.1g
7-bromo-2,3-dihydro-1-benzofuran-3-one
519018-52-1 97%
0.1g
353.00 2021-07-09

7-bromo-2,3-dihydro-1-benzofuran-3-one 関連文献

7-bromo-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Introduction to 7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1)

7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1) is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a bromine substituent at the 7-position and a ketone group at the 3-position imparts unique reactivity and potential applications in medicinal chemistry. The structural motif of 7-bromo-2,3-dihydro-1-benzofuran-3-one makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of biologically active agents.

The compound's molecular structure, consisting of a seven-membered aromatic ring system with hydrogen atoms at the 2 and 3 positions and functional groups at the 1 and 3 positions, contributes to its versatility in chemical transformations. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct carbon-carbon bonds. Additionally, the ketone group at the 3-position can undergo reduction to form an alcohol or participate in condensation reactions to yield more intricate scaffolds.

In recent years, 7-bromo-2,3-dihydro-1-benzofuran-3-one has garnered attention due to its role as a precursor in the synthesis of pharmacologically relevant compounds. For instance, derivatives of this scaffold have been explored for their potential antimicrobial and anti-inflammatory properties. The benzofuran core is a common structural feature in natural products and synthetic drugs, often contributing to binding affinity and metabolic stability. The brominated derivative enhances this utility by providing a site for selective modification while maintaining the inherent pharmacophoric characteristics of the benzofuran system.

One notable application of 7-bromo-2,3-dihydro-1-benzofuran-3-one is in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By modifying the benzofuran scaffold, researchers can fine-tune interactions with specific kinase domains. The bromine atom facilitates further derivatization, allowing for the creation of libraries of compounds that can be screened for inhibitory activity. Preliminary studies have shown that certain analogs derived from 7-bromo-2,3-dihydro-1-benzofuran-3-one exhibit promising kinase inhibition profiles, warranting further investigation into their mechanisms of action.

The synthesis of 7-bromo-2,3-dihydro-1-benzofuran-3-one itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve cyclization reactions followed by functional group interconversion. However, recent advances in catalytic systems have enabled more efficient routes to this compound. For example, transition metal-catalyzed reactions can streamline the introduction of the bromine atom while minimizing side products. Such improvements not only enhance yield but also reduce environmental impact by lowering waste generation.

From a computational chemistry perspective, 7-bromo-2,3-dihydro-1-benzofuran-3-one offers insights into molecular interactions that are critical for drug design. Molecular docking studies can predict how this compound might bind to biological targets by simulating its interaction with proteins or nucleic acids. The bromine substituent's electronic properties influence these interactions, potentially altering binding affinity or selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The role of 7-bromo-2,3-dihydro-1-benzofuran-3-one extends beyond academic research into industrial applications as well. Pharmaceutical companies often rely on such intermediates to build libraries for high-throughput screening (HTS). The ability to rapidly modify the scaffold allows for rapid diversification of chemical space without extensive starting material modifications. This approach is particularly valuable in early-stage drug discovery where large numbers of compounds need to be synthesized and evaluated.

In conclusion,7-bromo-2,3-dihydro-1-benzofuran-3-one (CAS No. 519018-52-1) represents a versatile building block with significant implications in medicinal chemistry and drug development. Its unique structural features enable diverse synthetic pathways and biological applications, making it a cornerstone in modern chemical research. As methodologies continue to evolve—both in synthesis and computational analysis—the potential uses for this compound are likely to expand further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:519018-52-1)7-bromo-2,3-dihydro-1-benzofuran-3-one
A871129
Purity:99%
はかる:5g
Price ($):462.0
atkchemica
(CAS:519018-52-1)7-bromo-2,3-dihydro-1-benzofuran-3-one
CL16019
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry